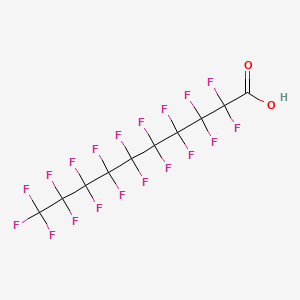

Perfluorodecanoic acid

概要

説明

ペルフルオロデカン酸は、ポリフルオロアルキル物質のグループに属する人造のフルオロ界面活性剤です。 熱、油、汚れ、グリース、および水に対して耐性がある、独特の疎水性と疎油性で知られています 。 この化合物は、家具、包装、およびカーペットの汚れ防止およびグリース防止コーティングを含む、さまざまな産業用途で広く使用されてきました 。

準備方法

ペルフルオロデカン酸は、いくつかの方法で合成できます。一般的な合成経路の1つは、デカン酸の電気化学的フッ素化が含まれます。 このプロセスは通常、水素原子をフッ素原子に置き換えるために、無水フッ化水素と電流を必要とします 。 別の方法は、適切なテロゲンとのテトラフルオロエチレンのテロメリゼーションであり、その後、酸化して所望のペルフルオロデカン酸を生成します 。

化学反応の分析

ペルフルオロデカン酸は、強い炭素-フッ素結合のために化学的に不活性です。特定の条件下で、特定の反応を起こす可能性があります。 たとえば、強塩基または高温の存在下で分解できます 。 これらの反応で使用される一般的な試薬には、水酸化ナトリウムと水酸化カリウムが含まれます 。 これらの反応から生成される主な生成物は、通常、短鎖のパーフルオロカルボン酸と二酸化炭素です 。

科学研究の用途

ペルフルオロデカン酸は、さまざまな科学研究の用途で使用されてきました。 化学では、ペルオキシソーム増殖を研究するための化学プローブとして使用されます 。 生物学では、ペルフルオロアルキル物質が脂質代謝と酸化ストレスに及ぼす影響を調査するために使用されてきました 。 医学では、内分泌機能を阻害し、腫瘍の増殖を促進する可能性について研究されています 。 産業的には、汚れ防止およびグリース防止コーティング、ナノおよび含浸スプレー、屋外用繊維、手袋、スキーワックス、革、化粧品、医療機器、紙ベースの食品容器の製造に使用されています 。

科学的研究の応用

Biological Research Applications

PFDA has been studied extensively for its biological effects, particularly its role in cellular proliferation and inflammation.

Tumor Promotion and Cell Proliferation

Research indicates that PFDA promotes gastric cell proliferation. In a study involving human gastric cells, PFDA significantly increased growth rates and colony-forming abilities compared to control groups. The mechanism was linked to the suppression of cell senescence rather than apoptosis or autophagy, suggesting a potential role in tumor promotion through the vascular endothelial growth factor signaling pathway .

Inflammasome Activation

PFDA has also been shown to stimulate the assembly of the NLRP3 inflammasome, which is critical in inflammatory responses. In both in vitro and in vivo studies, PFDA exposure led to increased secretion of pro-inflammatory cytokines IL-1β and IL-18 in gastric cells and tissues from treated mice. This suggests that PFDA may contribute to inflammation-related pathologies .

Environmental Impact

PFDA is recognized as an environmental pollutant due to its persistence and bioaccumulation in wildlife and humans. Its widespread use in products such as nonstick cookware and firefighting foams has led to its detection in various ecosystems.

Toxicological Studies

Toxicological assessments have revealed that PFDA exposure can lead to liver toxicity, immune dysfunction, and developmental issues. For instance, studies have shown that PFDA exposure is likely to cause liver enlargement and changes in serum biochemistry indicative of hepatotoxicity . Additionally, evidence suggests a correlation between PFDA exposure and decreased antibody responses to vaccinations .

Health Risks Associated with PFDA

The health implications of PFDA exposure are a growing concern among researchers and public health officials.

Developmental Toxicity

PFDA has been linked to developmental toxicity in animal models, with studies indicating adverse effects on fetal development when pregnant mice are exposed . The potential for cognitive deficits has also been observed in adult rats following exposure to PFDoA, a related compound, suggesting that long-chain perfluoroalkyl acids may affect brain function .

Cancer Risk

Epidemiological studies suggest a probable increase in certain cancers among populations exposed to perfluoroalkyl substances (PFAS), including kidney and testicular cancers. However, the evidence remains inconclusive for other cancer types .

Data Tables

The following tables summarize key findings from various studies on PFDA's biological effects and environmental impact.

作用機序

ペルフルオロデカン酸は、脂質代謝を調節するペルオキシソーム増殖活性化レセプターアルファを活性化することにより、その効果を発揮します 。 また、肝臓におけるCyp2B10や4A14などのシトクロムP450酵素の発現を増加させることが示されています 。 さらに、赤血球の抗酸化防御システムに影響を与える可能性があり、脂質過酸化と酸化障害を引き起こします 。

類似の化合物との比較

ペルフルオロデカン酸は、ペルフルオロオクタン酸やペルフルオロノナン酸などの他のペルフルオロアルキル酸に似ています 。 しかし、より長い炭素鎖を持っていることが特徴であり、これはより高い疎水性と疎油性に寄与しています 。 これにより、熱、油、汚れ、グリース、および水に対する耐性を必要とする用途でより効果的になります 。 他の類似の化合物には、ペルフルオロブタンスルホン酸、ペルフルオロヘキサンスルホン酸、およびペルフルオロオクタンスルホン酸が含まれます 。

類似化合物との比較

Perfluorodecanoic acid is similar to other perfluoroalkyl acids, such as perfluorooctanoic acid and perfluorononanoic acid . it is unique in its longer carbon chain, which contributes to its higher hydrophobicity and oleophobicity . This makes it more effective in applications requiring resistance to heat, oil, stains, grease, and water . Other similar compounds include perfluorobutane sulfonate, perfluorohexane sulfonate, and perfluorooctane sulfonate .

生物活性

Perfluorodecanoic acid (PFDA) is a member of the perfluoroalkyl substances (PFAS) family, which are synthetic compounds widely used in various industrial applications. PFDA has garnered attention due to its persistence in the environment and potential health impacts, particularly regarding inflammation, tumor promotion, and reproductive toxicity. This article explores the biological activity of PFDA based on recent research findings.

PFDA is characterized by a perfluorinated carbon chain with ten carbon atoms, making it highly resistant to degradation. Its stability contributes to its accumulation in biological systems and the environment. PFDA is commonly found in food, drinking water, and various consumer products, leading to widespread human exposure.

Inflammasome Activation

Recent studies have shown that PFDA can stimulate the assembly of the NLRP3 inflammasome, a critical component of the innate immune response. This activation leads to increased secretion of pro-inflammatory cytokines such as IL-1β and IL-18. In vitro studies using gastric epithelial cells demonstrated that PFDA treatment significantly raised mRNA levels of NLRP3 and enhanced NFκB activity by 240% compared to control cells . In vivo experiments further confirmed increased IL-1β and IL-18 levels in the stomach tissues of PFDA-treated mice, highlighting its role in promoting gastric inflammation .

| Inflammatory Markers | Control Group | PFDA Treatment |

|---|---|---|

| IL-1β (pg/mL) | 50 ± 5 | 150 ± 10 |

| IL-18 (pg/mL) | 30 ± 3 | 100 ± 8 |

Cell Proliferation and Tumor Promotion

PFDA has been implicated in promoting cell proliferation in gastric cancer cell lines. Research indicates that PFDA enhances growth rates and colony-forming abilities while suppressing cellular senescence without inducing apoptosis or autophagy . The vascular endothelial growth factor (VEGF) signaling pathway was identified as significantly altered following PFDA exposure, suggesting a mechanism through which PFDA may contribute to tumorigenesis.

Reproductive Toxicity

Studies have shown that PFDA exposure negatively impacts ovarian development in female mice. Specifically, treated mice exhibited a reduced ovarian index compared to controls, indicating potential disruptions in follicular development . This finding raises concerns about the reproductive health effects of PFDA exposure.

Immunotoxicity

PFDA exposure has been linked to immunosuppression and chronic inflammation. A systematic review highlighted that PFAS, including PFDA, may induce changes in cytokine production and immune cell activation . These alterations contribute to an increased risk of chronic diseases and may play a role in carcinogenesis.

Case Studies

- Inflammation and Gastric Cancer : A study demonstrated that PFDA exposure led to significant inflammation in gastric tissues, correlating with an increased risk for gastric malignancies .

- Reproductive Health : In a study examining reproductive outcomes, female mice exposed to PFDA showed altered ovarian function, raising concerns about fertility implications .

特性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10HF19O2/c11-2(12,1(30)31)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29/h(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIUEQPBYFRTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10HF19O2, C9F19COOH | |

| Record name | PERFLUORODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perfluoro-n-decanoic acid | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3031860 | |

| Record name | Perfluorodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3031860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Perfluorodecanoic acid is a liquid. (NTP, 1992), Liquid; [CAMEO] White powder; [Sigma-Aldrich MSDS] | |

| Record name | PERFLUORODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perfluorodecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21444 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

424 °F at 740 mmHg (NTP, 1992) | |

| Record name | PERFLUORODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.707 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | PERFLUORODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

-0.99 ± 0.01 [log Psd at 298.15 K (Pa)] | |

| Record name | PFDA | |

| Source | Suuberg Lab, School of Engineering, Brown University | |

| URL | https://doi.org/10.1021/acs.jced.9b00922 | |

| Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |

CAS No. |

335-76-2 | |

| Record name | PERFLUORODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perfluorodecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorodecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3031860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonadecafluorodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUORODECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5XW2B8Q9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

171 to 174 °F (NTP, 1992) | |

| Record name | PERFLUORODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。